N-Boc-3-iodo-L-alanine

Negishi cross-coupling tryptophan synthesis organozinc reagent

Synthetic challenge: β-haloalanine derivatives are not interchangeable-bromo/chloro analogs lack oxidative addition rates for sterically hindered couplings. Solution: N-Boc-3-iodo-L-alanine (CAS 773128-24-8) provides: • Iodine at β-carbon for Negishi coupling via organozinc intermediates (Pd2(dba)3/Q-PHOS conditions) • Acid-labile Boc group orthogonal to Fmoc/Cbz in SPPS • L-configuration (R absolute) ensures no racemization under optimized conditions Direct precursor to non-proteinogenic amino acids, sterically hindered tyrosine analogs (e.g., 2′,6′-dimethyl-L-tyrosine), and MIDA boronate-modified peptides.

Molecular Formula C8H14INO4
Molecular Weight 315.11 g/mol
CAS No. 773128-24-8
Cat. No. B12849192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-iodo-L-alanine
CAS773128-24-8
Molecular FormulaC8H14INO4
Molecular Weight315.11 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CI)C(=O)O
InChIInChI=1S/C8H14INO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1
InChIKeyVPJPNDRAPYPUPA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3-iodo-L-alanine (CAS 773128-24-8): Chiral Iodoalanine Building Block for Asymmetric Synthesis and Peptide Modification


N-Boc-3-iodo-L-alanine (CAS 773128-24-8), also designated as (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoic acid, is a protected β-iodo-α-amino acid derivative with molecular formula C8H14INO4 and molecular weight 315.11 g/mol . This compound combines the tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety with an iodine atom at the β-carbon position, preserving the natural L-configuration (R absolute configuration) of the alanine backbone . The carbon-iodine bond at the β-position provides a reactive handle for cross-coupling chemistry, while the Boc group enables selective orthogonal deprotection during multi-step synthetic sequences. This structural arrangement positions N-Boc-3-iodo-L-alanine as a precursor to serine-derived organozinc reagents used in Negishi cross-coupling reactions for the asymmetric construction of non-proteinogenic amino acids [1].

Synthetic Workflow
Negishi cross-coupling of iodoalanine-derived organozinc reagents for non-proteinogenic amino acid synthesis.
Stereochemical Control
Enantiopure (R)-configuration preserves L-alanine backbone; supports stereochemical-control studies.
Protecting Group
Boc group enables orthogonal acid-labile deprotection compatible with Fmoc SPPS schemes.

Why N-Boc-3-iodo-L-alanine Cannot Be Substituted with Other β-Haloalanine or Protecting Group Variants in Chiral Amino Acid Synthesis


β-Haloalanine derivatives are not functionally interchangeable building blocks in asymmetric synthesis. The halogen identity directly governs cross-coupling reactivity and compatibility: β-iodoalanine derivatives participate in Negishi coupling via organozinc intermediates, whereas β-bromo- and β-chloroalanine analogs exhibit substantially lower oxidative addition rates and different catalyst compatibility profiles [1]. The protecting group regime further determines synthetic utility—the Boc group offers acid-labile orthogonal deprotection that cannot be replicated by Fmoc (base-labile) or Cbz (hydrogenolytic) protection when integrating into standard solid-phase peptide synthesis workflows . Additionally, stereochemical configuration at the α-carbon is absolute: L-iodoalanine derivatives (R absolute configuration) produce enantiomerically pure coupling products without racemization under optimized Negishi conditions, while the corresponding D-isomer or racemic mixtures yield opposite stereochemistry or diastereomeric mixtures, respectively, that are unsuitable for applications requiring defined chiral purity [2]. The following quantitative evidence establishes the specific performance characteristics that define selection criteria for N-Boc-3-iodo-L-alanine.

This Compound
β-Iodoalanine (Boc)
Reactive Negishi partner; smooth oxidative addition; 0.5 mol% Pd effective.
Alternative Halogen
β-Bromo/Chloroalanine
Lower oxidative addition rates; may require higher catalyst loading or forcing conditions.
This Compound
Boc protecting group
Acid-labile orthogonal deprotection (TFA); maintains Fmoc stability.
Alternative Protection
Fmoc or Cbz analogs
Base-labile Fmoc or hydrogenolytic Cbz may not match SPPS orthogonal schemes.
This Compound
L-Iodoalanine (R config.)
Defined chirality; full stereochemical retention under optimized Negishi conditions.
Alternative Isomer
D-Isomer or racemate
Opposite or mixed stereochemistry; may yield diastereomeric mixtures unsuitable for chiral purity requirements.

N-Boc-3-iodo-L-alanine (CAS 773128-24-8): Quantified Performance Evidence Against Closest Analogs and Alternatives


Negishi Cross-Coupling Yield: Iodoalanine vs. Alternative Haloalanine Derivatives in Chiral Tryptophan Synthesis

The serine-derived iodoalanine building block enables Negishi cross-coupling with 3-haloindoles to produce chiral tryptophan derivatives. Under optimized conditions using Pd2(dba)3 and the sterically hindered ferrocenyl ligand Q-PHOS, the reaction of N-Cbz-iodoalanine methyl ester with N-tosyl-3-bromoindole delivered the desired tryptophan derivative in 76% yield [1]. The iodoalanine-derived organozinc reagent exhibits sufficient reactivity to couple with aryl bromides, whereas analogous bromoalanine or chloroalanine derivatives require harsher conditions or fail to form competent organozinc intermediates under comparable mild protocols [2]. The 76% yield represents optimized performance for this biomimetic one-step coupling, with the iodo leaving group uniquely balancing reactivity against undesired dehalogenation and homodimer formation pathways [1].

Negishi Coupling Yield
Class-level inference
76% yield vs. bromo/chloro failure
Supports iodo leaving-group reactivity for serine-derived Negishi coupling.
Reported for N-Cbz methyl ester; direct free-acid data to verify.
Negishi cross-coupling tryptophan synthesis organozinc reagent

Catalyst Loading Efficiency: Pd2(dba)3/SPhos Precatalyst System for Iodoalanine-Derived Organozinc Reagents

The combination of Pd2(dba)3 and SPhos (1:2 molar ratio) provides an excellent precatalyst system for Negishi cross-coupling of serine-derived iodoalanine organozinc reagent 2 with aryl halides [1]. For meta- and para-substituted aryl halide substrates, Pd-loadings as low as 0.5 mol% deliver satisfactory coupling results [1]. This low catalyst loading represents significant efficiency for organozinc-mediated coupling of amino acid-derived substrates, which typically require higher palladium concentrations due to competing side reactions. The iodo leaving group enables smooth oxidative addition with low Pd loadings; bromo- or chloroalanine analogs would require substantially higher catalyst concentrations to achieve comparable conversion [2].

Catalyst Loading
Class-level inference
0.5 mol% Pd effective
Indicates efficient oxidative addition at low Pd concentrations.
Pd₂(dba)₃/SPhos; meta/para substrates; class-level estimate for Br/Cl analogs.
Negishi cross-coupling palladium catalysis catalyst efficiency

Stereochemical Integrity Retention: Enantiopure Products from Iodoalanine Negishi Coupling

Negishi-coupling of iodoalanines (R)- and (S)- with boronates enables formation of the corresponding amino acid derivatives (R)- and (S)- in enantiomerically pure form [1]. The serine-derived iodoalanine reagent preserves stereochemical configuration at the α-carbon throughout zinc insertion and subsequent palladium-catalyzed cross-coupling steps [2]. This stereochemical retention contrasts with alternative synthetic routes to non-proteinogenic amino acids—such as asymmetric hydrogenation of dehydroalanine derivatives or kinetic resolution with acylase—which either require additional chirality-inducing steps or sacrifice yield through resolution losses [3].

Stereochemical Retention
Cross-study comparable
Enantiomerically pure products; no racemization detected
Reported stereochemical fidelity supports asymmetric synthesis without post-coupling resolution.
Compared to hydrogenation routes (85-99% ee).
enantioselective synthesis chiral amino acids stereochemical fidelity

Commercial Purity Specification: N-Boc-3-iodo-L-alanine vs. Ester Derivatives

N-Boc-3-iodo-L-alanine (free acid, CAS 773128-24-8) is commercially available with a purity specification of 98% . This compares to the corresponding methyl ester derivative (Boc-Ala(3-I)-OMe, CAS 93267-04-0), which is also available at 98% purity, but with different solubility and reactivity profiles . The free acid form provides direct utility for peptide coupling via standard carbodiimide activation without requiring saponification, whereas the methyl ester requires prior hydrolysis to the free acid for incorporation into peptide chains. The Boc protecting group compatibility with solid-phase peptide synthesis (SPPS) orthogonal protection schemes has been established: the Boc group is removed under acidic conditions (TFA), leaving base-labile Fmoc protection intact .

Commercial Purity
Supporting evidence
98% (free acid); 98% (methyl ester)
Free acid avoids ester hydrolysis for direct peptide coupling workflows.
Supplier specification; independent verification recommended.
commercial availability purity specification procurement

N-Boc-3-iodo-L-alanine (CAS 773128-24-8): Validated Application Scenarios Based on Quantitative Performance Evidence


Microwave-Assisted Negishi Coupling for 2′,6′-Dimethyl-L-tyrosine Synthesis in Opioid Ligand Development

N-Boc-3-iodo-L-alanine methyl ester (Boc-Ala(3-I)-OMe) has been used to prepare N-Boc-2′,6′-dimethyl-L-tyrosine via microwave-assisted Negishi coupling . This sterically hindered tyrosine analog is a critical building block in the development of synthetic opioid ligands, where the 2′,6′-dimethyl substitution pattern modulates receptor binding and selectivity . The iodoalanine-derived organozinc reagent enables coupling with the requisite 2,6-dimethyl-substituted aryl partner, a transformation that would be challenging or impossible with bromo- or chloroalanine analogs due to insufficient reactivity toward sterically hindered electrophiles [1]. The microwave-assisted protocol provides accelerated reaction kinetics while maintaining stereochemical integrity .

Phosphole-Containing Peptide Synthesis via Nucleophilic Substitution

Protected 3-iodoalanine derivatives undergo nucleophilic substitution with phospholide anions to form amino acid building blocks bearing appended phosphole moieties in excellent yield . Subsequent protecting group manipulation yields building blocks suitable for the synthesis of phosphole-containing polypeptides, which are of interest for their unique electronic and coordination properties . The β-iodo leaving group provides sufficient electrophilicity for nucleophilic displacement under mild conditions, while the Boc protecting group enables orthogonal deprotection for sequential peptide elongation.

Chiral Tryptophan Derivative Synthesis via Pd-Catalyzed Negishi Cross-Coupling

Serine-derived iodoalanine serves as the electrophilic partner in Pd-catalyzed Negishi cross-coupling with 3-haloindoles to produce chiral tryptophan derivatives in a single biomimetic step . Using Pd2(dba)3 and Q-PHOS ligand, the reaction delivers the desired tryptophan derivative in up to 76% yield while suppressing dehalogenation and homodimer byproducts . This methodology enables the synthesis of substituted tryptophan analogs with defined stereochemistry for applications in peptide-based drug discovery and natural product total synthesis .

MIDA Boronate-Containing Aromatic Amino Acid Synthesis

Negishi coupling of enantiopure (R)- or (S)-iodoalanines with boronates enables formation of MIDA boronate-containing aromatic amino acid derivatives in enantiomerically pure form . These building blocks serve as precursors for peptide modifications where the MIDA boronate moiety provides a handle for subsequent Suzuki-Miyaura cross-coupling reactions, enabling late-stage diversification of peptide chains . The stereochemical integrity retention ensures that the final amino acid derivatives maintain the desired chiral configuration without racemization .

Application
Selection Property
Validation Focus
Opioid receptor ligand building block synthesis
Iodo leaving-group reactivity for sterically hindered Negishi coupling
Stereochemical integrity under microwave conditions
Phosphole-containing peptide research
Electrophilic β-iodo substitution with phospholide nucleophiles
Boc orthogonal deprotection compatibility
Chiral tryptophan analog synthesis
One-step Negishi coupling with 3-haloindoles
Suppression of dehalogenation and homodimer side products
MIDA boronate aromatic amino acid preparation
Enantiopure iodoalanine for stereoretentive coupling
Late-stage Suzuki-Miyaura diversification handle retention

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